molecular formula C11H13N3O3 B306714 N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide

N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide

Cat. No. B306714
M. Wt: 235.24 g/mol
InChI Key: VMEABOAREGFUCO-WUXMJOGZSA-N
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Description

N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide, also known as GCA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide is not fully understood. However, studies have shown that N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide inhibits the activity of various enzymes such as carbonic anhydrase and urease. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide also induces apoptosis in cancer cells by activating the caspase cascade. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide inhibits the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has also been shown to inhibit urease activity, which is involved in the breakdown of urea into ammonia. In cancer cells, N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide induces apoptosis and inhibits angiogenesis, which are important processes involved in cancer progression.

Advantages and Limitations for Lab Experiments

N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has various advantages and limitations for lab experiments. One of the advantages of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide is its ease of synthesis. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide can be synthesized through a specific method that yields high purity. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide also has amphiphilic properties, which make it suitable for drug delivery applications. However, one of the limitations of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide is its low solubility in water, which can limit its applications in aqueous environments.

Future Directions

There are various future directions for the study of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide. One of the future directions is the development of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide-based drug delivery systems. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide can form micelles that can encapsulate hydrophobic drugs and deliver them to the target site. Another future direction is the study of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide as an anti-cancer agent. Further studies are needed to understand the mechanism of action of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide and its potential applications in cancer therapy. Additionally, the study of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide as a building block for the synthesis of functional materials is another future direction. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has been used as a building block for the synthesis of various metal-organic frameworks, and further studies can lead to the development of new functional materials.
Conclusion:
In conclusion, N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as cancer research, drug delivery, and material science. The synthesis of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide involves a specific method that yields high purity. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to understand the full potential of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide and its applications in various fields.

Synthesis Methods

The synthesis of N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide involves the reaction of 4-aminophenyl acetic acid with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with acetic anhydride to yield the final product. The purity of the product is confirmed through various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as cancer research, drug delivery, and material science. In cancer research, N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has shown promising results as an anti-cancer agent. Studies have shown that N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has also been studied for its potential as a drug delivery agent. Due to its amphiphilic nature, N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide can form micelles that can encapsulate hydrophobic drugs and deliver them to the target site. In material science, N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.

properties

Product Name

N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-hydroxyacetamide

InChI

InChI=1S/C11H13N3O3/c1-8(16)13-10-4-2-9(3-5-10)6-12-14-11(17)7-15/h2-6,15H,7H2,1H3,(H,13,16)(H,14,17)/b12-6+

InChI Key

VMEABOAREGFUCO-WUXMJOGZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CO

SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CO

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CO

Origin of Product

United States

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